1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
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Overview
Description
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a complex organic compound with a unique structure that combines elements of pyrimidine, azetidine, and thienopyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the azetidine ring and the thienopyridine moiety. Common reagents used in these steps include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest. It may serve as a ligand in the study of protein-ligand interactions or as a probe in biochemical assays.
Medicine
Medicinally, 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for a range of applications in material science and engineering.
Mechanism of Action
The mechanism of action of 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[d]pyrimidine derivatives: These compounds share the cyclopenta[d]pyrimidine core but differ in their substituents.
Azetidine derivatives: Compounds with the azetidine ring structure, which may have different functional groups attached.
Thienopyridine derivatives: Molecules containing the thienopyridine moiety, with variations in the attached groups.
Uniqueness
What sets 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine apart is its combination of these three distinct structural elements
Properties
IUPAC Name |
5-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4S/c1-12-19-16-4-2-3-15(16)18(20-12)22-10-14(11-22)21-7-5-17-13(9-21)6-8-23-17/h6,8,14H,2-5,7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQROZXFMXSPIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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